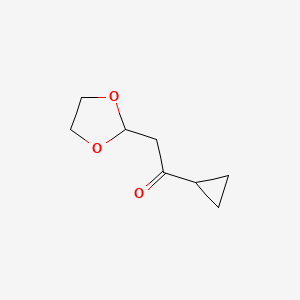
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
Vue d'ensemble
Description
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethanone moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and industrial applications.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cyclopropyl ketones with dioxolane derivatives under specific conditions. One common method includes the use of cyclopropyl methyl ketone and 1,3-dioxolane in the presence of an acid catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclopropyl group and dioxolane ring play crucial roles in binding to these targets and modulating their activity . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds, such as:
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-methanol: Similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethane: Lacks the carbonyl group, resulting in distinct chemical properties and uses.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-propane: Features an extended carbon chain, which affects its physical and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLBKCAOFCVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)
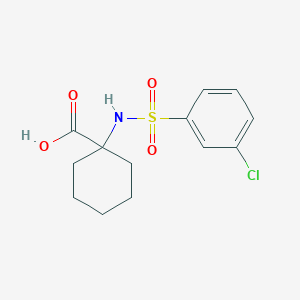
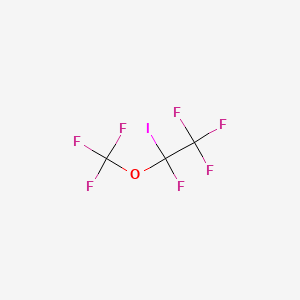
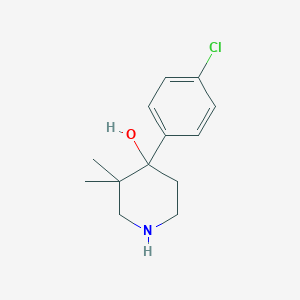
![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)
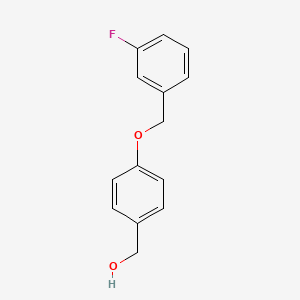
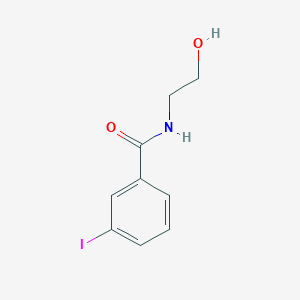


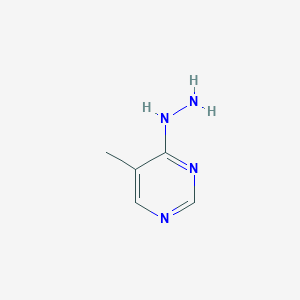

![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
![methyl 5-methyl-2-oxo-1-phenethyl-3-[(Z)-(3,4,5-trimethoxyanilino)methylidene]-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B3150619.png)
